molecular formula C20H30N2O2 B12129677 N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B12129677
M. Wt: 330.5 g/mol
InChI Key: ALDBZDLDKUKLOD-UHFFFAOYSA-N
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Description

N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a cyclohexyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Cyclohexyl Group Addition: The cyclohexyl group can be added through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the quinoline derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The methoxy and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide: This compound is similar in structure but has an ethoxy group instead of a methoxy group.

    N-cyclohexyl-6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide: This compound has a hydroxy group instead of a methoxy group.

Uniqueness

N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The specific combination of functional groups in this compound may result in distinct properties compared to its analogs.

Properties

Molecular Formula

C20H30N2O2

Molecular Weight

330.5 g/mol

IUPAC Name

N-cyclohexyl-6-methoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C20H30N2O2/c1-14-13-20(2,3)22(18-11-10-16(24-4)12-17(14)18)19(23)21-15-8-6-5-7-9-15/h10-12,14-15H,5-9,13H2,1-4H3,(H,21,23)

InChI Key

ALDBZDLDKUKLOD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)OC)C(=O)NC3CCCCC3)(C)C

Origin of Product

United States

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